(S)-1-(p-Tolyl)butan-1-amine hydrochloride
Overview
Description
(S)-1-(p-Tolyl)butan-1-amine hydrochloride, also known as (S)-1-(p-Tolyl)butan-1-amine HCl, is an organic compound derived from the amine group of chemical compounds. It is a colorless, odorless, and crystalline solid with a melting point of 165–167 °C. This compound is used in a variety of scientific and industrial applications, including organic synthesis and drug development.
Mechanism of Action
The mechanism of action of (S)-1-(p-Tolyl)butan-1-amine hydrochloride is not well understood. However, it is known to act as a proton acceptor, meaning that it can bind to and accept protons from other molecules. It is also known to interact with other molecules through hydrogen bonding, which is a type of weak chemical bond formed between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to have some effects on the body, including the inhibition of certain enzymes, the modulation of certain neurotransmitters, and the stimulation of certain hormones. It is also known to have some effects on the brain, including the modulation of certain neurotransmitters and the stimulation of certain receptors.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-1-(p-Tolyl)butan-1-amine hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. However, its solubility in water is limited, which can limit its use in certain experiments. Additionally, it is not approved for use in humans, so it should not be used in experiments involving humans.
Future Directions
Future research on (S)-1-(p-Tolyl)butan-1-amine hydrochloride could focus on its effects on the body and brain, its potential applications in drug development and drug testing, and its use in organic synthesis. Additionally, further research could be conducted on its mechanism of action, its solubility in water, and its potential uses in other industrial applications. Finally, further research could be conducted on its safety and toxicity, as well as its potential to interact with other compounds.
Scientific Research Applications
(S)-1-(p-Tolyl)butan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, drug development, and drug testing. In organic synthesis, it is used as a reagent for the preparation of various organic compounds. In drug development, it is used as a starting material for the synthesis of various pharmaceuticals. In drug testing, it is used to study the pharmacological properties of various drugs.
properties
IUPAC Name |
(1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFOUIIWWXJEI-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704198 | |
Record name | (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
344794-57-6 | |
Record name | (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.